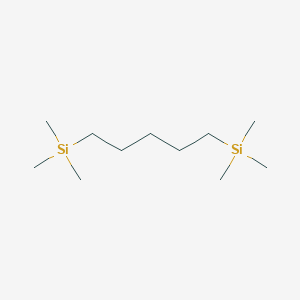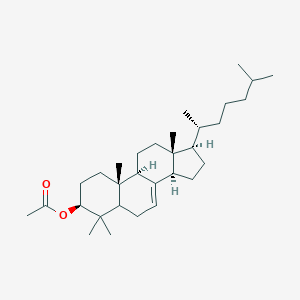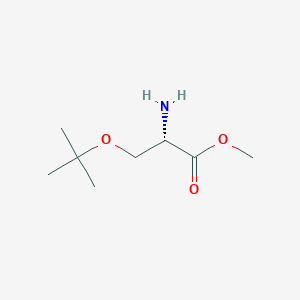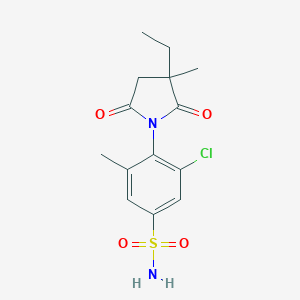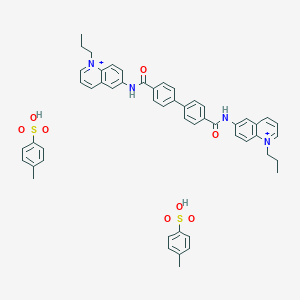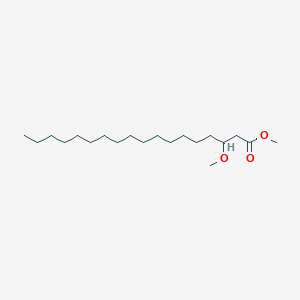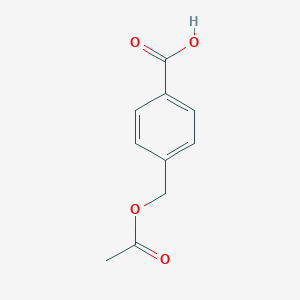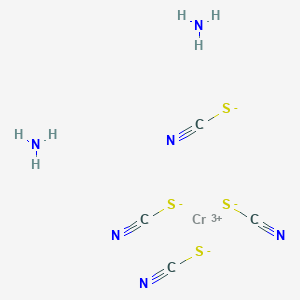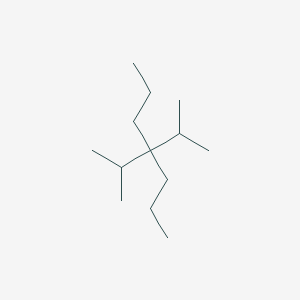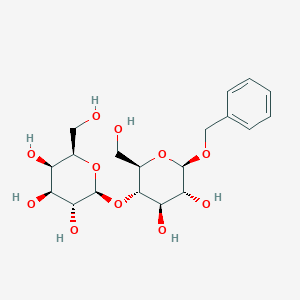
9-Hydroperoxy-9-methylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroperoxy-9-methylfluorene, also known as HPF, is a fluorescent probe commonly used in scientific research to measure reactive oxygen species (ROS) levels in living cells. HPF is a derivative of fluorene and is synthesized through a multi-step process involving oxidation and cyclization reactions.
Mécanisme D'action
9-Hydroperoxy-9-methylfluorene is a non-fluorescent compound that becomes fluorescent upon reaction with ROS. The mechanism of action involves the reaction of this compound with ROS, such as hydrogen peroxide, to form a fluorescent compound. The fluorescence intensity is proportional to the ROS levels in the cell, allowing researchers to measure ROS levels in real-time.
Biochemical and Physiological Effects
This compound is a non-toxic compound that does not affect cellular metabolism or function. However, the fluorescence signal generated by this compound can interfere with other fluorescent probes and dyes used in the same experiment. Therefore, careful experimental design and optimization are required to minimize interference and obtain accurate results.
Avantages Et Limitations Des Expériences En Laboratoire
9-Hydroperoxy-9-methylfluorene is a highly sensitive and specific probe for ROS measurement, with a low detection limit and high selectivity for hydrogen peroxide. It is also compatible with a wide range of experimental conditions and can be used in various cell types and tissues. However, this compound has some limitations, such as its susceptibility to photobleaching and interference with other fluorescent probes. Therefore, researchers need to carefully optimize experimental conditions to obtain reliable results.
Orientations Futures
The use of 9-Hydroperoxy-9-methylfluorene in scientific research is rapidly expanding, with new applications and modifications being developed. Some of the future directions for this compound research include the development of new fluorescent probes with improved sensitivity and selectivity, the application of this compound in in vivo imaging, and the integration of this compound with other imaging techniques such as electron microscopy and super-resolution microscopy. Additionally, the use of this compound in clinical research and diagnostics is also being explored, with potential applications in cancer diagnosis and treatment monitoring.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, particularly in the measurement of ROS levels in living cells. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to contribute significantly to our understanding of cellular signaling and disease development, and its use in research is expected to continue to expand in the coming years.
Méthodes De Synthèse
The synthesis of 9-Hydroperoxy-9-methylfluorene involves several steps, starting with the oxidation of 9-methylfluorene to form 9-methyl-9H-fluorene-9-one. This intermediate is then reacted with hydrogen peroxide to produce this compound. The final step involves cyclization of this compound to form a fluorescent compound that is used as a probe for ROS measurement.
Applications De Recherche Scientifique
9-Hydroperoxy-9-methylfluorene is widely used in scientific research to measure ROS levels in living cells. ROS are highly reactive molecules that play important roles in cellular signaling and homeostasis. However, excessive ROS production can lead to oxidative stress and damage to cellular components, which is associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound is a valuable tool for researchers to study the role of ROS in disease development and progression.
Propriétés
Numéro CAS |
18774-09-9 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
9-hydroperoxy-9-methylfluorene |
InChI |
InChI=1S/C14H12O2/c1-14(16-15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,15H,1H3 |
Clé InChI |
HSOVYQBHMNRGKG-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)OO |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)OO |
Autres numéros CAS |
18774-09-9 |
Synonymes |
9-hydroperoxy-9-methylfluorene 9-MF-OOH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



